Tert-butyl 4-[4-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-2-oxopyrrolidin-1-yl]piperidine-1-carboxylate
Description
Tert-butyl 4-[4-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-2-oxopyrrolidin-1-yl]piperidine-1-carboxylate is a complex organic compound with a unique structure that includes a piperidine ring, a pyrrolidinone moiety, and a tert-butyl ester group
Properties
IUPAC Name |
tert-butyl 4-[4-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-2-oxopyrrolidin-1-yl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33N3O5/c1-18(2,3)27-17(26)21-8-6-14(7-9-21)22-11-13(10-15(22)24)16(25)20-19(4,5)12-23/h13-14,23H,6-12H2,1-5H3,(H,20,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTJRMRIQLJFBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2CC(CC2=O)C(=O)NC(C)(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of tert-Butyl 4-(Methylsulfonyloxy)piperidine-1-carboxylate
This intermediate is typically prepared via sulfonylation of tert-butyl 4-hydroxypiperidine-1-carboxylate. In a representative procedure, the hydroxyl group is activated using methanesulfonyl chloride in the presence of a base such as triethylamine or pyridine in dichloromethane at 0–25°C. The sulfonate ester serves as a superior leaving group for subsequent nucleophilic displacements, achieving yields >90%.
Synthesis of 4-[(1-Hydroxy-2-methylpropan-2-yl)carbamoyl]-2-oxopyrrolidine
The pyrrolidinone-carboxamide moiety can be constructed through a two-step sequence:
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Lactam Formation : Cyclization of γ-aminobutyric acid (GABA) derivatives under acidic or basic conditions generates the 2-oxopyrrolidine scaffold.
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Carbamoylation : Reaction of the lactam with 1-hydroxy-2-methylpropan-2-amine (a branched aminol) using carbodiimide-based coupling agents (e.g., HATU, EDCI) in dichloromethane or DMF.
Coupling Strategies for Fragment Assembly
The critical step involves linking Intermediate A and Intermediate B via nucleophilic substitution or transition metal-catalyzed cross-coupling.
Nucleophilic Displacement of the Sulfonate Group
In a protocol adapted from quinazoline derivatization, Intermediate A reacts with the pyrrolidinone-carboxamide fragment under basic conditions. For example, using potassium carbonate in N-methylpyrrolidone (NMP) at 100–105°C for 24 hours achieves a 95% yield for analogous systems. The mechanism proceeds via an SN2 pathway, where the piperidine sulfonate is displaced by the deprotonated nitrogen of the pyrrolidinone (Table 1).
Table 1: Optimization of Nucleophilic Substitution Conditions
Key findings:
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Polar aprotic solvents (NMP, DMF) enhance nucleophilicity and reaction rates.
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Cesium bases (CsF, Cs2CO3) improve solubility but require higher temperatures for comparable yields.
Protecting Group Strategy and Final Deprotection
The tert-butoxycarbonyl (Boc) group on the piperidine nitrogen necessitates careful deprotection under mild acidic conditions to avoid side reactions. Trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) at 0°C cleaves the Boc group quantitatively within 1 hour, as validated by LC-MS monitoring. Subsequent neutralization with aqueous NaHCO3 yields the free piperidine intermediate, which is immediately subjected to coupling reactions to prevent degradation.
Challenges in Stereochemistry and Purification
The target molecule contains a chiral center at the 1-hydroxy-2-methylpropan-2-yl carbamoyl group. Asymmetric synthesis routes remain underdeveloped, but enzymatic resolution or chiral auxiliary approaches (e.g., Evans oxazolidinones) could enforce stereocontrol. Final purification via column chromatography (silica gel, 2–5% methanol in dichloromethane) or recrystallization from ethanol/water mixtures ensures >98% purity, as confirmed by HPLC.
Scalability and Industrial Considerations
Kilogram-scale production faces hurdles in cost-effective amide coupling and solvent recovery. Continuous flow systems using immobilized catalysts (e.g., polymer-supported HATU) reduce reagent waste and improve throughput. Economic analyses suggest that switching from DMF to cyclopentyl methyl ether (CPME) as a greener solvent lowers production costs by 20–30% .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[4-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-2-oxopyrrolidin-1-yl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to form an alcohol.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl group would yield an alcohol .
Scientific Research Applications
Tert-butyl 4-[4-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-2-oxopyrrolidin-1-yl]piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It may be used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-butyl 4-[4-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-2-oxopyrrolidin-1-yl]piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or chemical outcome .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate
- Tert-butyl 4-(1-hydroxy-2-methylpropan-2-yl)piperidine-1-carboxylate
- Tert-butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate
Uniqueness
What sets tert-butyl 4-[4-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-2-oxopyrrolidin-1-yl]piperidine-1-carboxylate apart from similar compounds is its combination of functional groups, which provides unique reactivity and binding properties. This makes it particularly valuable in the synthesis of complex molecules and in the study of biochemical interactions .
Biological Activity
Tert-butyl 4-[4-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-2-oxopyrrolidin-1-yl]piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure
The compound has a complex structure characterized by the presence of a piperidine ring, a pyrrolidine moiety, and a tert-butyl ester group. Its molecular formula is , and its CAS number is 142121-48-0.
Research indicates that compounds similar to this compound may exhibit various biological activities:
- Inhibition of Enzymatic Activity : Some studies suggest that related compounds can act as inhibitors of enzymes such as acetylcholinesterase and β-secretase, which are crucial in neurodegenerative diseases like Alzheimer's disease .
- Neuroprotective Effects : The compound has demonstrated the ability to protect neuronal cells against oxidative stress and apoptosis, particularly in the context of amyloid-beta toxicity . This neuroprotective effect is attributed to its ability to modulate inflammatory responses and oxidative stress markers.
- Antimicrobial Properties : Preliminary investigations indicate potential antimicrobial activity, although specific data for this compound is limited .
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of this compound:
Table 1: Summary of Biological Activities
Case Studies
- Neuroprotection Against Aβ Toxicity :
- Inhibition Studies :
Q & A
Basic Question: What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the protection of the piperidine ring using tert-butyl chloroformate, followed by coupling with a pyrrolidinone-carboxamide intermediate. Key steps include:
- Coupling Reactions : Use of coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) in dichloromethane at room temperature to form amide bonds .
- Solvent Selection : Refluxing in anhydrous tetrahydrofuran (THF) for Grignard-like additions or ethyl acetate for esterification .
- Protection/Deprotection : Strategic use of tert-butyloxycarbonyl (Boc) groups to prevent side reactions during synthesis .
Characterization : Confirm structure via -NMR, -NMR, and HRMS. Purity is assessed via HPLC (>97%) .
Advanced Question: How can researchers address competing side reactions during the synthesis of the pyrrolidinone-carboxamide moiety?
Methodological Answer:
Side reactions (e.g., over-oxidation or racemization) are mitigated by:
- Temperature Control : Maintaining reactions below 0°C during sensitive steps like carbamate formation .
- Catalytic Optimization : Adjusting DMAP concentrations to enhance coupling efficiency without promoting hydrolysis .
- Real-Time Monitoring : Using TLC or inline IR spectroscopy to track reaction progress and quench intermediates at optimal conversion points .
Basic Question: What analytical techniques are recommended for purity assessment and structural elucidation?
Methodological Answer:
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) using acetonitrile/water gradients .
- Spectroscopy : -NMR (for proton environments), -NMR (for carbon backbone), and FT-IR (amide C=O stretch at ~1650 cm) .
- Mass Spectrometry : HRMS (ESI+) to confirm molecular ion peaks and isotopic patterns .
Advanced Question: How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of this compound?
Methodological Answer:
- Analog Synthesis : Modify the hydroxy-2-methylpropan-2-yl group or pyrrolidinone ring to create derivatives (e.g., fluorinated or methylated analogs) .
- Biological Assays : Test enzyme inhibition (e.g., kinases) via fluorescence polarization or cell-based assays (IC determination) .
- Data Correlation : Use computational tools (e.g., molecular docking) to link structural variations (e.g., steric bulk, H-bond donors) with activity trends .
Advanced Question: How should researchers resolve contradictions in yield data between solution-phase and solid-phase synthesis methods?
Methodological Answer:
- Parameter Analysis : Compare solvent polarity (e.g., dichloromethane vs. DMF), reaction time, and reagent stoichiometry across methods .
- By-Product Identification : Use LC-MS to detect impurities (e.g., unreacted intermediates) and optimize purification steps (e.g., column chromatography with EtOAc/hexane) .
- Scale-Up Validation : Replicate small-scale conditions in pilot batches to identify scalability bottlenecks (e.g., mixing efficiency) .
Basic Question: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE Requirements : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., dichloromethane) .
- Emergency Measures : Ensure access to eye wash stations and neutralizers (e.g., sodium bicarbonate for acid spills) .
Advanced Question: What computational strategies can predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding poses with proteins (e.g., crystallized kinase structures from the PDB) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .
- Pharmacophore Mapping : Identify critical motifs (e.g., the carbamoyl group) using Schrödinger’s Phase .
Basic Question: How can researchers validate the compound’s stability under physiological conditions?
Methodological Answer:
- Hydrolysis Studies : Incubate the compound in PBS (pH 7.4) at 37°C and monitor degradation via HPLC at 0, 24, and 48 hours .
- Light Sensitivity : Expose to UV-Vis light (300–400 nm) and assess photodegradation products using LC-MS .
Advanced Question: What purification strategies are effective for isolating this compound from complex reaction mixtures?
Methodological Answer:
- Column Chromatography : Use silica gel with gradient elution (hexane/EtOAc from 1:1 to 1:3) .
- Recrystallization : Dissolve in hot ethanol and cool to −20°C for crystal formation .
- SPE Cartridges : Employ C18 cartridges for desalting and removing polar impurities .
Advanced Question: How can researchers design degradation studies to identify hydrolytic by-products?
Methodological Answer:
- Forced Degradation : Treat with 0.1M HCl (acidic) or 0.1M NaOH (basic) at 60°C for 24 hours .
- By-Product Isolation : Use preparative TLC to isolate hydrolyzed fragments (e.g., tert-butyl alcohol or piperidine derivatives) .
- Mechanistic Analysis : Compare -NMR shifts of degradation products to theoretical intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
